(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone” is a mouthful, so let’s break it down The compound consists of two main parts: a benzofuran ring and a morpholine moiety
-
Benzofuran Ring: : This bicyclic structure contains a furan ring fused to a benzene ring. The compound’s systematic name is 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid . It’s a solid with the molecular formula C12H16O4.
-
Morpholine Group: : The morpholine unit is a heterocyclic amine with a six-membered ring containing both oxygen and nitrogen atoms. In our compound, it’s attached to the benzofuran ring.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound can vary, but one common approach involves the following steps:
Alkylation: Start with 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid. Alkylate the hydroxyl group using an appropriate alkylating agent.
Morpholine Derivatization: Introduce the morpholine group by reacting the alkylated benzofuran with morpholine under suitable conditions.
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Detailed industrial methods are proprietary, but the principles remain the same.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield an alcohol.
- Alkylating agents (e.g., alkyl halides)
- Morpholine
- Oxidizing agents (e.g., chromates, PCC)
- Reducing agents (e.g., NaBH4)
- Alkylated derivatives
- Oxidized or reduced forms
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these details.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h11,18H,4-9H2,1-3H3 |
InChI Key |
NAXOJMPNJCAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.